![molecular formula C23H22N4O3 B2501249 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-diméthylpyrazol-1-yl]propanoate de méthyle CAS No. 1259234-94-0](/img/structure/B2501249.png)
3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-diméthylpyrazol-1-yl]propanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de recherche scientifique du "3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-diméthylpyrazol-1-yl]propanoate de méthyle" :
Applications pharmaceutiques
Ce composé a montré un potentiel dans le développement de nouveaux produits pharmaceutiques en raison de ses propriétés structurelles uniques. La présence des cycles naphtalène et pyrazole suggère qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte de médicaments, en particulier dans le traitement du cancer et des maladies inflammatoires .
Électronique organique
Le système conjugué du composé, impliquant le naphtalène et le pyrazole, en fait un matériau prometteur pour l’électronique organique. Il peut être utilisé dans le développement de diodes électroluminescentes organiques (OLED) et de cellules photovoltaïques organiques (OPV), où ses propriétés électroniques peuvent être exploitées pour une émission de lumière et une conversion d’énergie efficaces .
Matériaux optiques non linéaires
En raison de sa π-conjugaison étendue et de ses groupes donneurs/accepteurs d’électrons, ce composé peut être utilisé dans des applications optiques non linéaires (NLO). Il peut être utilisé dans la fabrication de matériaux pour le doublement de fréquence, la commutation optique et d’autres dispositifs photoniques .
Catalyse
La structure du composé lui permet d’agir comme un ligand en chimie de coordination, servant potentiellement de catalyseur dans diverses réactions organiques. Sa capacité à stabiliser les états de transition et les intermédiaires peut améliorer l’efficacité et la sélectivité des processus catalytiques .
Sondes biologiques
Les propriétés fluorescentes du fragment naphtalène font de ce composé une sonde biologique utile. Il peut être utilisé en microscopie à fluorescence et autres techniques d’imagerie pour étudier les processus cellulaires et les interactions moléculaires .
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour synthétiser de nouveaux polymères avec des propriétés spécifiques. Son incorporation dans les squelettes polymères peut conférer des caractéristiques mécaniques, thermiques et optiques uniques, utiles pour créer des matériaux avancés pour diverses applications industrielles .
Capteurs chimiques
La sensibilité du composé aux changements environnementaux le rend adapté aux applications de capteurs chimiques. Il peut être utilisé pour détecter la présence d’ions ou de molécules spécifiques, ce qui le rend précieux dans la surveillance environnementale et le contrôle des processus industriels .
Chimie agricole
En agriculture, ce composé peut être exploré pour son potentiel en tant que pesticide ou herbicide. Sa capacité à interagir avec les cibles biologiques peut être exploitée pour développer de nouveaux produits agrochimiques efficaces contre les ravageurs et les mauvaises herbes tout en étant respectueux de l’environnement .
Propriétés
IUPAC Name |
methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-20(16(2)27(26-15)12-11-22(28)30-3)13-18(14-24)23(29)25-21-10-6-8-17-7-4-5-9-19(17)21/h4-10,13H,11-12H2,1-3H3,(H,25,29)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGQRTZDKOKRW-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
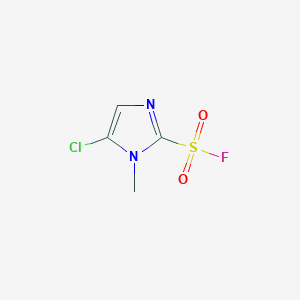
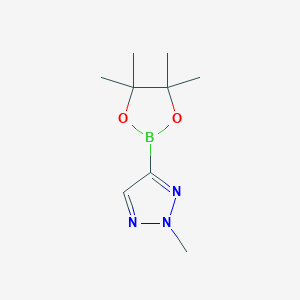
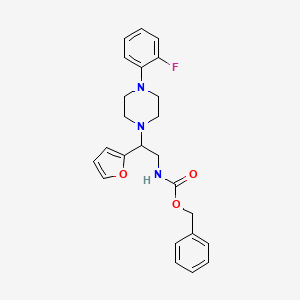
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2501173.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2501174.png)
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)
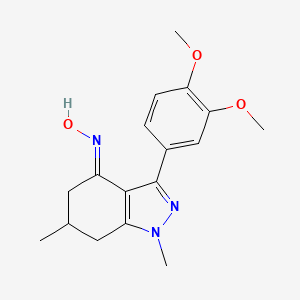

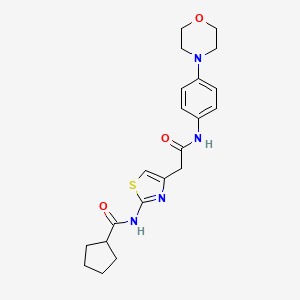
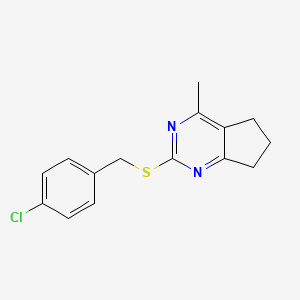
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)
![3-(4-methoxyphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)

